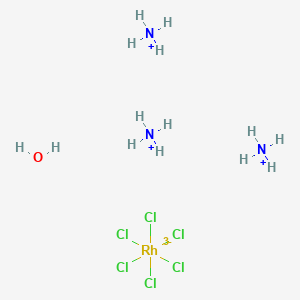

Ammonium hexachlororhodate(III) hydrate

Description

Significance of Rhodium Coordination Compounds in Chemical Sciences

Rhodium, a rare transition metal belonging to the platinum group, is distinguished by its capacity to form a diverse array of coordination compounds. numberanalytics.com These complexes are central to numerous applications across the chemical sciences. The versatility of rhodium is demonstrated by its range of oxidation states, most commonly +1, +2, and +3, which allows for varied coordination geometries, such as square planar and octahedral. numberanalytics.com This structural flexibility is a key factor in the utility of rhodium compounds.

Rhodium coordination compounds are particularly significant for their catalytic activity. numberanalytics.com They are instrumental in industrial processes such as hydrogenation, hydroformylation, and the synthesis of acetic acid. wikipedia.org For instance, Wilkinson's catalyst, a rhodium(I) complex, is a well-known homogeneous catalyst for the hydrogenation of olefins. wikipedia.org The ability of rhodium complexes to facilitate the formation of carbon-carbon bonds has made them invaluable in organic synthesis. numberanalytics.com Beyond catalysis, these compounds are integral to materials science for developing new materials with distinct properties. numberanalytics.com The unique structural and reactive characteristics of rhodium complexes have also led to their increasing use in probing and interacting with biological systems. rsc.org

Historical Overview of Hexachlororhodate(III) Complex Development

The development of hexachlororhodate(III) complexes is intertwined with the history of coordination chemistry, which was significantly advanced by Alfred Werner's work in the late 19th and early 20th centuries. libretexts.org His postulates on the structure of metal complexes, particularly for cobalt and platinum, laid the groundwork for understanding compounds like hexachlororhodates. libretexts.orgmdpi.com

The synthesis of rhodium(III) chloroamine complexes, a category that includes hexachlororhodate(III), has been a subject of study for over a century. nih.gov The primary method for preparing ammonium (B1175870) hexachlororhodate(III) involves the evaporation of a solution containing rhodium trichloride (B1173362) and an excess of ammonium chloride. wikipedia.org Historically, rhodium trichloride hydrate (B1144303) has been the conventional starting material for creating most rhodium(III) complexes. nih.gov The study of these compounds has been driven by their role as precursors for catalytically active rhodium(I) and rhodium(III) species. nih.gov While the broader family of hexachlorometallates has been known for some time, systematic investigation and structural elucidation of specific compounds like ammonium hexachlororhodate(III) hydrate have occurred more progressively.

Current Research Landscape Pertaining to this compound

Contemporary research continues to explore the applications and fundamental properties of this compound. It is recognized as a crucial raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. wikipedia.orgfishersci.pt

One area of active investigation is its use in materials science. For example, it serves as a precursor for the functionalization of multi-walled carbon nanotubes with metallic nanoparticles, highlighting its role in the development of advanced materials. thermofisher.com Another focus of recent research has been the thermal decomposition of related iridium compounds, such as (NH₄)₃[IrCl₆]·H₂O, which provides insights into the thermal behavior of these complex salts. rsc.org Such studies are vital for understanding the stability and reactivity of these materials under different conditions, which is crucial for their application in catalysis and materials synthesis.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | (NH₄)₃RhCl₆ · xH₂O americanelements.com |

| Molecular Weight | 369.72 g/mol (anhydrous) wikipedia.orgfishersci.ptnih.gov |

| Appearance | Dark red crystals or powder wikipedia.orgamericanelements.comsamaterials.com |

| Solubility | Slightly soluble in water wikipedia.orgsamaterials.com |

| IUPAC Name | triazanium; hexachlororhodium(3-); hydrate americanelements.com |

| CAS Number | 15336-18-2 wikipedia.org |

Properties

Molecular Formula |

Cl6H14N3ORh |

|---|---|

Molecular Weight |

387.7 g/mol |

IUPAC Name |

triazanium;hexachlororhodium(3-);hydrate |

InChI |

InChI=1S/6ClH.3H3N.H2O.Rh/h6*1H;3*1H3;1H2;/q;;;;;;;;;;+3/p-3 |

InChI Key |

RFGWVPYSMZSFQH-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Ammonium Hexachlororhodate Iii Hydrate

Traditional and Optimized Preparation Routes

The conventional synthesis of ammonium (B1175870) hexachlororhodate(III) hydrate (B1144303) has been well-established, primarily involving the reaction of a rhodium(III) source with a chloride salt in an aqueous medium. These methods are valued for their relative simplicity and scalability.

Synthesis from Rhodium(III) Chloride and Chloride Salts

The most common and straightforward method for preparing ammonium hexachlororhodate(III) hydrate involves the reaction of rhodium(III) chloride (RhCl₃) with an excess of a chloride salt, typically ammonium chloride (NH₄Cl). researchgate.netnih.gov The fundamental reaction proceeds by the evaporation of a solution containing stoichiometric amounts of these two precursors. nih.gov

The reaction can be represented by the following equation:

RhCl₃ + 3NH₄Cl → (NH₄)₃[RhCl₆] acs.org

In a typical procedure, hydrated rhodium(III) chloride is dissolved in an aqueous solution containing an excess of ammonium chloride. The use of excess ammonium chloride helps to drive the equilibrium towards the formation of the hexachlororhodate complex and suppress the formation of aquated species. The resulting solution is then carefully evaporated to induce crystallization of the desired product. nih.gov For instance, slow evaporation of a 3 M hydrochloric acid (HCl) solution containing stoichiometric quantities of rhodium(III) chloride hydrate and ammonium chloride can lead to a quantitative yield of (NH₄)₃[RhCl₆]·H₂O. nih.gov

| Precursor 1 | Precursor 2 | Solvent | Key Condition | Product |

| Rhodium(III) chloride (RhCl₃) | Ammonium chloride (NH₄Cl) | Water / 3M HCl | Slow evaporation | This compound |

This interactive table summarizes the traditional synthesis of this compound.

Crystallization Control Strategies for Purity and Quality Enhancement

The purity and crystalline quality of this compound are paramount for its applications, particularly in catalysis where impurities can poison the catalytic sites. Control over the crystallization process is therefore a critical aspect of its synthesis.

Slow evaporation of the reaction solution is a primary strategy to obtain well-defined, high-purity crystals. nih.gov Rapid crystallization can lead to the inclusion of impurities and the formation of smaller, less stable crystals. The acidity of the crystallization medium also plays a crucial role. Performing the crystallization in a hydrochloric acid solution, such as 3 M HCl, helps to maintain the stability of the [RhCl₆]³⁻ anion and prevents its hydrolysis to aqua-complexes like [RhCl₅(H₂O)]²⁻. nih.govacs.org

Recrystallization is another effective method for enhancing purity. The crude product can be dissolved in a minimal amount of hot water or dilute HCl, and then allowed to cool slowly, promoting the growth of larger, purer crystals. The addition of a co-solvent in which the complex has lower solubility can also be employed to induce crystallization and improve yield.

Advanced Synthetic Approaches

While traditional methods are effective, research into advanced synthetic approaches aims to provide greater control over particle size, morphology, and purity, which can be critical for specific applications in materials science and catalysis.

Solution-Based Preparations

Solution-based methods offer a versatile platform for the synthesis of coordination complexes with tailored properties. While specific literature on advanced solution-based synthesis exclusively for this compound is limited, principles from the synthesis of other polyoxometalates and coordination complexes can be applied. researchgate.netacs.orgncl.ac.ukgla.ac.uk

These methods could involve the precise control of parameters such as pH, temperature, and solvent composition to influence the nucleation and growth of crystals. For instance, the use of buffer solutions could maintain a specific pH to prevent the formation of undesired side products. The choice of solvent can also impact the solubility of the reactants and the final product, thereby affecting the crystallization kinetics and crystal morphology. The introduction of structure-directing agents or surfactants during the synthesis could potentially control the size and shape of the resulting crystals, leading to materials with enhanced properties.

Controlled Environment Synthesis

Synthesizing materials in a controlled environment can offer significant advantages in terms of product purity and the formation of specific crystalline phases. Techniques such as hydrothermal and solvothermal synthesis, which are conducted in sealed vessels under elevated temperature and pressure, could be explored for the preparation of this compound. These methods can promote the formation of highly crystalline materials and may allow for the synthesis of novel phases that are not accessible under ambient conditions. rsc.org

Furthermore, conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of the rhodium(III) center, which is a potential side reaction. While rhodium(III) is relatively stable, such precautions can be crucial when aiming for the highest purity, especially for applications in sensitive catalytic systems.

Precursor Role in Material Science and Catalyst Preparation

This compound serves as a vital precursor for the synthesis of a wide range of rhodium-containing materials and catalysts. gla.ac.uk Its utility stems from the reactivity of the hexachlororhodate(III) anion and the ease with which it can be converted into other rhodium species.

It is a common starting material for the preparation of various rhodium(III) coordination compounds. nih.gov For example, it can be used to synthesize other rhodium(III) chloroamines by carefully controlling the reaction conditions, such as pH and the concentration of ammonia (B1221849). nih.gov

A significant application of this compound is in the preparation of supported rhodium catalysts. These catalysts are widely used in industrial processes such as hydrogenation and carbonylation reactions. The precursor can be impregnated onto a support material, such as alumina, silica (B1680970), or carbon, followed by reduction to form highly dispersed rhodium metal nanoparticles. The properties of the final catalyst, including particle size and dispersion, can be influenced by the precursor and the preparation conditions.

Moreover, this compound is utilized in the synthesis of rhodium nanoparticles. epo.org By reducing the rhodium precursor in the presence of stabilizing agents, rhodium nanoparticles with controlled size and shape can be obtained. These nanoparticles exhibit unique catalytic and electronic properties that are of interest for a variety of applications, including catalysis, electronics, and sensing. For instance, it can be used as a precursor for the functionalization of multi-walled carbon nanotubes with metallic nanoparticles. gla.ac.uk

| Application Area | Resulting Material/Product |

| Coordination Chemistry | Other Rhodium(III) chloroamines |

| Heterogeneous Catalysis | Supported Rhodium Catalysts |

| Nanomaterials | Rhodium Nanoparticles |

| Functional Materials | Functionalized Carbon Nanotubes |

This interactive table outlines the role of this compound as a precursor.

Role in Rhodium Nanoparticle Synthesis

This compound serves as a valuable precursor for the synthesis of rhodium (Rh) nanoparticles. While many studies report the use of rhodium(III) chloride (RhCl₃) as the starting material, the fundamental chemistry involving a rhodium-chloride precursor is directly applicable. nih.govmdpi.comsciltp.com The use of this compound offers a well-defined, stable source of rhodium(III) ions.

In a typical synthesis, the rhodium precursor is reduced in the presence of a stabilizing agent to control the size and prevent the agglomeration of the nanoparticles. The polyol process is a common method where a polyol, such as ethylene (B1197577) glycol, acts as both the solvent and the reducing agent at elevated temperatures. mdpi.comberkeley.edu

Research Findings:

A study on the size-controlled synthesis of rhodium nanoparticles utilized rhodium(III) chloride as the precursor, which provides insight into the behavior of chloride-containing rhodium sources. sciltp.com The research demonstrated that the presence of chloride ions can influence the dispersion of rhodium atoms during the reduction process, leading to the formation of smaller nanoparticles. sciltp.com By adjusting the ratio of chloride to other ligands, the size of the resulting rhodium nanoparticles could be controlled. sciltp.com

Another study detailed the synthesis of monodisperse rhodium nanocubes from rhodium(III) chloride hydrate in ethylene glycol, using poly(vinylpyrrolidone) (PVP) as a capping agent and trimethyl(tetradecyl)ammonium bromide as a co-directing agent. berkeley.edu The reaction was carried out at 185°C for 1.5 hours. berkeley.edu Although this study did not use this compound directly, the principles of reduction and stabilization are transferable.

The table below summarizes typical parameters in rhodium nanoparticle synthesis using chloride-based precursors.

| Parameter | Typical Value/Condition | Reference |

| Precursor | Rhodium(III) chloride hydrate | mdpi.comberkeley.edu |

| Solvent/Reducing Agent | Ethylene Glycol | mdpi.comberkeley.edu |

| Stabilizing Agent | Poly(vinylpyrrolidone) (PVP) | mdpi.comberkeley.edu |

| Reaction Temperature | 115°C - 185°C | mdpi.comberkeley.edu |

| Reaction Time | 0.5 - 1.5 hours | mdpi.comberkeley.edu |

| Resulting Nanoparticle Size | 1.6 nm - 8.7 nm | mdpi.comsciltp.com |

Utilization in Thin Film Fabrication

This compound can be considered a potential precursor for the fabrication of rhodium and rhodium-containing thin films through various deposition techniques, although specific research literature detailing its direct use is limited. The most common methods for depositing thin films from chemical precursors are Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). americanelements.comresearchgate.net

In a hypothetical CVD process using this compound, the compound would be vaporized and transported into a reaction chamber where it would decompose on a heated substrate to form a rhodium thin film. The presence of ammonia and hydrogen chloride as byproducts would need to be managed. The substrate temperature would be a critical parameter to control the film's purity, morphology, and crystallinity.

Research Findings on Similar Precursors:

Research on the ALD of rhodium thin films has been conducted using other precursors like Rh(acac)₃ (Rhodium(III) acetylacetonate). rsc.org In one study, rhodium thin films were successfully deposited between 200 and 220 °C using Rh(acac)₃ and low-concentration ozone as the co-reactant. rsc.org This resulted in films with a low resistivity of 17 µΩ·cm. rsc.org

Another review on the CVD of noble metals highlights the use of various organometallic complexes for depositing iridium, platinum, rhodium, and palladium. nii.ac.jp While it does not specifically mention ammonium hexachlororhodate(III), it discusses the challenges of precursor volatility and impurity incorporation in the films. researchgate.netnii.ac.jp

The table below outlines general conditions for rhodium thin film deposition using alternative precursors, which could inform potential processes for this compound.

| Deposition Method | Precursor | Substrate Temperature (°C) | Resulting Film Characteristics | Reference |

| Atomic Layer Deposition | Rh(acac)₃ | 200 - 220 | High purity, low resistivity (17 µΩ·cm) | rsc.org |

| Chemical Vapor Deposition | Organometallic Complexes | Variable | Control of morphology and purity is crucial | researchgate.netnii.ac.jp |

The use of this compound for thin film deposition remains an area for further research and development. Its inorganic nature could potentially offer advantages in terms of carbon-free film deposition, provided that suitable process conditions can be established.

Advanced Structural Characterization and Crystallographic Analysis

X-ray Diffraction Studies

X-ray diffraction has been an indispensable tool in elucidating the atomic-level structure of ammonium (B1175870) hexachlororhodate(III) hydrate (B1144303), providing a comprehensive understanding of its crystal lattice, the geometry of its constituent ions, and the nature of the bonding within the complex anion.

Single Crystal X-ray Diffraction for Structural Determination

The definitive crystal structure of ammonium hexachlororhodate(III) hydrate was determined through single-crystal X-ray diffraction analysis. These studies revealed that the compound crystallizes in the orthorhombic space group Pnma. The lattice parameters, which define the dimensions of the unit cell, have been precisely measured.

| Crystal System | Space Group | a (pm) | b (pm) | c (pm) |

| Orthorhombic | Pnma | 1219.3 | 700.7 | 1416.7 |

This table presents the crystallographic data for this compound.

This detailed structural solution provides the foundational data for a deeper understanding of the compound's properties.

Powder X-ray Diffraction for Phase Identification and Transitions

While single-crystal X-ray diffraction provides a detailed atomic map, powder X-ray diffraction (PXRD) is crucial for routine phase identification and for studying structural changes in polycrystalline samples. The PXRD pattern of this compound serves as a unique fingerprint, allowing for its identification in a mixture of substances. Although specific studies on the phase transitions of this particular hydrate induced by temperature or pressure are not extensively documented in the reviewed literature, PXRD would be the primary technique to investigate such phenomena. Any changes in the crystal lattice, such as a transition to an anhydrous form upon heating, would be readily observable through shifts in the diffraction peak positions or the appearance of a new diffraction pattern. For instance, gentle heating of the hydrate in a vacuum is known to produce the anhydrous form, a process that could be monitored in situ using temperature-controlled PXRD.

Elucidation of [RhCl₆]³⁻ Coordination Geometry

At the heart of the compound's structure lies the hexachlororhodate(III) anion, [RhCl₆]³⁻. Single-crystal X-ray diffraction data unequivocally confirms that the rhodium(III) ion is octahedrally coordinated by six chloride ligands. researchgate.net This arrangement results in a highly symmetrical anion, which is a common feature for rhodium(III) in a halide environment. The octahedral geometry is a key factor in the stability of the complex anion. uni-saarland.de

Analysis of Rhodium-Chlorine Bond Characteristics

A detailed analysis of the crystallographic data allows for the precise determination of the bond lengths and angles within the [RhCl₆]³⁻ octahedron. These parameters provide insight into the nature and strength of the rhodium-chlorine bonds.

| Bond | Average Length (Å) | Bond Angle | Average Angle (°) |

| Rh-Cl | ~2.35 | Cl-Rh-Cl (cis) | ~90 |

| Cl-Rh-Cl (trans) | ~180 |

This table summarizes the key bond characteristics within the [RhCl₆]³⁻ anion. The exact values can vary slightly depending on the specific crystallographic refinement.

The Rh-Cl bond lengths are consistent with those observed in other hexachlororhodate(III) compounds, and the bond angles are very close to the ideal values for a perfect octahedron, indicating minimal distortion in the coordination sphere.

Supramolecular Architectures and Intermolecular Interactions

Hydrogen Bonding Networks within the Crystal Lattice

The crystal structure of ammonium hexachlororhodate(III) monohydrate, (NH₄)₃[RhCl₆]·H₂O, is an intricate network held together by various intermolecular forces, most notably hydrogen bonds. The compound crystallizes in the orthorhombic space group Pnma. researchgate.net The fundamental building blocks of the structure are the octahedral hexachlororhodate(III) anions, [RhCl₆]³⁻, and the ammonium cations, NH₄⁺. researchgate.net

The water molecules are not directly coordinated to the rhodium center but are instead located within the crystal lattice, where they play a crucial role in stabilizing the structure through hydrogen bonding. These water molecules form hydrogen bridges with the ammonium cations. researchgate.net This interaction is a classic example of charge-assisted hydrogen bonding, where the electrostatic attraction between the positively charged ammonium ion and the lone pairs of the water molecule's oxygen atom strengthens the hydrogen bond.

Hydration State Analysis and Polymorphism Studies

The presence and nature of water molecules within the crystal structure, as well as the potential for the compound to exist in different crystalline forms (polymorphism), are critical aspects of its solid-state chemistry.

Determination of Hydration Stoichiometry

The precise number of water molecules per formula unit of a hydrated salt is known as its hydration stoichiometry. For this compound, this is a crucial parameter to establish. The general formula is often written as (NH₄)₃[RhCl₆]·xH₂O, where 'x' represents the number of moles of water. nih.govcolonialmetals.com

A primary method for determining the water of hydration is thermogravimetric analysis (TGA). This technique involves heating a sample of the compound at a controlled rate and measuring the change in mass as a function of temperature. When heated, hydrated salts will release their water of crystallization, resulting in a stepwise mass loss. The temperature at which this mass loss occurs and the percentage of mass lost can be used to calculate the number of water molecules in the original hydrated compound. For instance, a study on the related compound, ammonium hexachloroiridate(III) hydrate, (NH₄)₃[IrCl₆]·H₂O, utilized thermal analysis to investigate its decomposition, a methodology directly applicable to the rhodium analogue. researchgate.netrsc.orgrsc.org The initial mass loss upon heating would correspond to the dehydration of the salt.

Resolution of Discrepancies in Hydration State Reporting

In the scientific literature and commercial catalogs, there are noted discrepancies in the reporting of the hydration state of ammonium hexachlororhodate(III). Some sources list the compound as a monohydrate, (NH₄)₃[RhCl₆]·H₂O. researchgate.net In contrast, other suppliers offer it as a hydrate with an unspecified or variable amount of water, denoted as (NH₄)₃[RhCl₆]·xH₂O. nih.govcolonialmetals.com

These discrepancies can arise from several factors. The method of synthesis and the conditions of crystallization, such as temperature and humidity, can influence the amount of water incorporated into the crystal lattice. Furthermore, the hygroscopic nature of the anhydrous or lower hydrate forms can lead to the absorption of atmospheric moisture, resulting in a variable water content. Precise analytical techniques like single-crystal X-ray diffraction and thermogravimetric analysis are essential to definitively determine the hydration state and resolve these reporting inconsistencies. A definitive crystallographic study has identified the existence of a stable monohydrate form. researchgate.net

Polymorphic Forms and Their Structural Distinctions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. To date, there are no specific studies in the readily available scientific literature that definitively identify and characterize different polymorphic forms of this compound.

However, the potential for polymorphism in this compound can be inferred from the study of related materials. For example, structural phase transitions have been observed in other ammonium-containing salts under varying conditions of temperature and pressure. These transitions often involve rearrangements of the hydrogen-bonding network and the orientation of the ammonium cations. While no distinct polymorphs of (NH₄)₃[RhCl₆]·H₂O have been isolated and structurally characterized, the possibility of their existence, particularly under different crystallization conditions, remains an area for future investigation.

Spectroscopic Probes for Electronic Structure and Molecular Dynamics

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, investigates the quantized vibrational energy levels of a molecule. msu.edu These methods are particularly useful for identifying functional groups and characterizing the nature of chemical bonds within the complex. For a molecule with N atoms, there are 3N-6 normal modes of vibration for a non-linear molecule and 3N-5 for a linear one. strem.com

Infrared (IR) spectroscopy measures the absorption of IR radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment during the vibration. ethernet.edu.et In ammonium (B1175870) hexachlororhodate(III) hydrate (B1144303), IR spectroscopy is a powerful tool for identifying the characteristic vibrations of the ammonium cation (NH₄⁺), the water of hydration (H₂O), and the rhodium-chloride (Rh-Cl) bonds of the anion.

The N-H stretching vibrations of the ammonium cation typically appear in the region of 3350-2830 cm⁻¹. libretexts.orgsigmaaldrich.com The presence of hydrogen bonding between the ammonium ions, the water molecule, and the chloride ligands can lead to broadening and shifts in these absorption bands. mdpi.com Similarly, the O-H stretching vibrations from the water of hydration are expected in the range of 3600-3200 cm⁻¹, with their exact position and shape being sensitive to the extent of hydrogen bonding within the crystal lattice. msu.edu

The far-infrared region of the spectrum is where the vibrations of the rhodium-ligand bonds are observed. For the octahedral [RhCl₆]³⁻ anion, the Rh-Cl stretching and bending modes are key indicators of the coordination environment. For a molecule with octahedral (Oₕ) symmetry, group theory predicts specific IR-active modes. horiba.com The vibrations involving the heavy rhodium atom and chlorine ligands occur at low frequencies, typically below 400 cm⁻¹.

Table 1: Typical Infrared Absorption Regions for Functional Groups in (NH₄)₃[RhCl₆]·H₂O

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H (in NH₄⁺) | Stretching | 3350 - 2830 |

| O-H (in H₂O) | Stretching | 3600 - 3200 |

| [RhCl₆]³⁻ | Rh-Cl Stretching | < 400 |

| [RhCl₆]³⁻ | Cl-Rh-Cl Bending | < 200 |

Note: The exact frequencies can vary based on the solid-state environment and hydrogen bonding.

Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. doitpoms.ac.uk For centrosymmetric molecules, such as the octahedral [RhCl₆]³⁻ anion, the rule of mutual exclusion states that vibrations that are Raman-active are IR-inactive, and vice-versa. horiba.com

The [RhCl₆]³⁻ anion belongs to the Oₕ point group. Group theory analysis predicts that the vibrational modes will have symmetries corresponding to A₁g, E₉, T₁g, T₁ᵤ, T₂g, and T₂ᵤ. Of these, the A₁g (symmetric stretch), E₉ (asymmetric stretch), and T₂g (bending) modes are Raman-active. The T₁ᵤ modes are IR-active, while the T₁g and T₂ᵤ modes are inactive in both.

The Raman spectrum provides a distinct fingerprint for the [RhCl₆]³⁻ anion, allowing for structural confirmation. Studies on similar hexachloro complexes have identified the characteristic Raman-active modes. arxiv.org

Table 2: Predicted and Observed Raman-Active Modes for the [RhCl₆]³⁻ Anion

| Mode | Symmetry | Description | Activity | Predicted/Observed Wavenumber (cm⁻¹) |

| ν₁ | A₁g | Symmetric Rh-Cl Stretch | Raman | ~344 |

| ν₂ | E₉ | Asymmetric Rh-Cl Stretch | Raman | ~285 |

| ν₅ | T₂g | Cl-Rh-Cl Bending | Raman | ~165 |

Note: Wavenumbers are approximate and based on data for related hexachlorometallate complexes. The exact values can vary.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within the complex upon absorption or emission of light, typically in the UV-Visible range. These transitions provide direct insight into the electronic structure of the rhodium(III) center.

For transition metal complexes, UV-Visible spectroscopy is primarily used to study d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. doitpoms.ac.uk Rhodium(III) has a 4d⁶ electronic configuration. In the octahedral ligand field of the six chloride ligands, the d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e₉ set. The energy difference between these sets is the ligand field splitting parameter, Δₒ (or 10Dq). doubtnut.com

The electronic absorption spectrum of the [RhCl₆]³⁻ anion shows weak absorption bands in the visible region, which are characteristic of spin-forbidden d-d transitions. doubtnut.com For a d⁶ complex, the ground state is ¹A₁g. The two lowest energy spin-allowed transitions are to the ¹T₁g and ¹T₂g excited states. However, these are often obscured by more intense charge-transfer bands. The weaker bands observed correspond to spin-forbidden transitions to triplet states (e.g., ³T₁g, ³T₂g).

The energy of these transitions can be used to determine the ligand field splitting parameter (Δₒ) and the Racah parameter (B), which represents inter-electronic repulsion. The value of Δₒ for [RhCl₆]³⁻ has been reported as 243 kJ/mol. doubtnut.com This value indicates the strength of the chloride ligand in the spectrochemical series for rhodium(III).

Table 3: Electronic Transition Data for the [RhCl₆]³⁻ Anion

| Parameter | Description | Value |

| Transition 1 | Spin-forbidden d-d transition | 18,100 cm⁻¹ (weak) |

| Transition 2 | Spin-forbidden d-d transition | 22,200 cm⁻¹ (weak) |

| Δₒ (Crystal Field Splitting Energy) | Energy separation between t₂g and e₉ orbitals | 243 kJ/mol (~20,320 cm⁻¹) |

Source: doubtnut.com

While steady-state techniques provide information about stable ground and excited states, time-resolved spectroscopy can track the dynamic processes that occur immediately following photoexcitation. Techniques like ultrafast transient absorption spectroscopy can monitor the formation and decay of short-lived excited states on timescales from femtoseconds to microseconds. chemrxiv.org

For ammonium hexachlororhodate(III) hydrate, time-resolved studies could elucidate the excited-state dynamics of the [RhCl₆]³⁻ anion. Upon photoexcitation into the d-d or charge-transfer bands, the complex relaxes through various pathways, including intersystem crossing to triplet states and vibrational relaxation. Time-resolved infrared (TRIR) spectroscopy could track changes in the vibrational modes of the complex as it populates different electronic states. acs.org Although specific time-resolved studies on (NH₄)₃[RhCl₆]·H₂O are not prominent in the literature, research on other third-row transition metal complexes demonstrates the power of these methods to uncover complex photophysical pathways, including the lifetimes of metal-to-ligand charge transfer (MLCT) excited states which are crucial for applications in photochemistry and photophysics. rsc.org

X-ray Spectroscopic Techniques

X-ray spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), use higher-energy X-ray radiation to probe the core-level electrons of atoms. These methods are element-specific and provide detailed information about the oxidation state, coordination environment, and electronic structure of the rhodium center. mdpi.com

XPS is a surface-sensitive technique that measures the binding energies of electrons ejected from a material upon irradiation with X-rays. mdpi.com The binding energy of a core electron is characteristic of the element and its chemical environment. For this compound, XPS can unequivocally confirm the +3 oxidation state of the rhodium ion. The Rh 3d region of the spectrum shows a characteristic doublet (Rh 3d₅/₂ and Rh 3d₃/₂) with binding energies that are sensitive to the electron density on the metal. worktribe.com For Rh(III) complexes, the Rh 3d₅/₂ peak is typically observed in the range of 308-310 eV. mdpi.comresearchgate.net

XAS measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom. mdpi.com The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. For (NH₄)₃[RhCl₆]·H₂O, XAS could be used to determine the precise Rh-Cl bond lengths and confirm the six-coordinate octahedral geometry of the anion in both solid and solution phases.

Table 4: Representative Core-Level Binding Energies for Rhodium Species

| Species/Oxidation State | Core Level | Typical Binding Energy (eV) |

| Rh(0) (metallic) | Rh 3d₅/₂ | ~307 eV |

| Rh(III) (in oxides/halides) | Rh 3d₅/₂ | 308 - 310 eV |

Note: Values are approximate and depend on the specific chemical environment and instrument calibration. mdpi.comworktribe.comresearchgate.net

Resonance Spectroscopic Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. americanlaboratory.com It is a powerful tool for studying paramagnetic centers, such as transition metal ions with incomplete d-shells or organic radicals. mdpi.com

The applicability of ESR to a specific transition metal complex depends on its electron configuration. This compound contains the hexachlororhodate(III) anion, [RhCl₆]³⁻. In this complex, rhodium is in the +3 oxidation state, which corresponds to a 4d⁶ electron configuration. In the strong octahedral ligand field created by the six chloride ligands, these six d-electrons adopt a low-spin configuration, filling the t₂g orbitals completely (t₂g⁶ eg⁰).

With all electrons paired, the [RhCl₆]³⁻ complex is diamagnetic. Consequently, it does not have a net electron spin and is therefore ESR-silent . The absence of an ESR signal for a pure sample of this compound serves as strong evidence confirming the low-spin d⁶ configuration and the Rh(III) oxidation state.

While the compound itself is not ESR-active, the technique is highly valuable for detecting and quantifying paramagnetic impurities. For instance, the presence of other rhodium oxidation states, such as the paramagnetic Rh(II) (d⁷) or Rh(IV) (d⁵) species, would give rise to characteristic ESR spectra. tandfonline.com Therefore, ESR spectroscopy serves as an excellent quality control tool to assess the purity of the Rh(III) compound and to study potential redox processes that might generate paramagnetic intermediates. tandfonline.comlsu.edu

Thermal Behavior and Solid State Transformation Mechanisms

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for characterizing the thermal stability and decomposition of materials. nih.gov TGA measures changes in mass as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing exothermic and endothermic events. nih.govsemanticscholar.org

Quantification of Hydration and Decomposition Processes

For hydrated hexachlorometallate salts, the initial mass loss observed in TGA corresponds to the removal of water of hydration. In the case of the analogue (NH₄)₃[IrCl₆]·H₂O, this dehydration occurs in a distinct step. rsc.orgnih.gov Subsequent steps at higher temperatures involve the decomposition of the complex, characterized by significant mass loss due to the evolution of gaseous products like ammonia (B1221849) and hydrogen chloride. researchgate.netnih.gov

The thermal decomposition of (NH₄)₃[IrCl₆]·H₂O in an inert helium atmosphere proceeds in three main stages, as quantified by TGA:

Step 1 (50-150 °C): A mass loss of approximately 3.76% corresponds to the release of one mole of crystal water (H₂O).

Step 2 (150-270 °C): A further mass loss of 8.94% is attributed to the release of hydrogen chloride (HCl).

Step 3 (270-400 °C): The final major mass loss of 47.2% is due to the evolution of the remaining gaseous products, including nitrogen (N₂), HCl, and ammonia (NH₃). rsc.org

Below is a data table summarizing the decomposition steps for the analogue compound (NH₄)₃[IrCl₆]·H₂O in a helium atmosphere.

Table 1: TGA Decomposition Stages of (NH₄)₃[IrCl₆]·H₂O in Helium

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (wt.%) | Evolved Gaseous Products |

|---|---|---|---|---|

| Dehydration | 50 - 150 | 118 | 3.76 | H₂O |

| Decomposition I | 150 - 270 | 221 | 8.94 | HCl |

| Decomposition II | 270 - 400 | 354 | 47.2 | N₂, HCl, NH₃ |

Data derived from studies on the analogous iridium compound. rsc.org

In Situ Investigations of Thermal Decomposition

To understand the precise structural changes during decomposition, in-situ techniques that monitor the material as it is heated are essential.

Temperature-Resolved Powder X-ray Diffraction

Temperature-resolved powder X-ray diffraction (PXRD) allows for the direct observation of changes in the crystalline structure of a material as a function of temperature. nih.gov For the analogue (NH₄)₃[IrCl₆]·H₂O, in-situ PXRD studies have successfully identified the crystalline phases present at each stage of thermal decomposition. rsc.orgnih.gov

The study revealed the following transformations:

The initial pattern corresponds to the hydrated compound, (NH₄)₃[IrCl₆]·H₂O.

Upon heating, the pattern changes to that of the anhydrous form, (NH₄)₃[IrCl₆].

At higher temperatures, a new crystalline intermediate, identified as (NH₄)₂[Ir(NH₃)Cl₅], appears. This demonstrates that a solid-state ligand exchange reaction occurs.

Finally, the diffraction peaks for the intermediate disappear, and peaks corresponding to metallic iridium emerge, indicating the final product of the decomposition. rsc.org

Synchronized Spectroscopic and Diffraction Studies

Combining diffraction with spectroscopic techniques like X-ray Absorption Fine Structure (XAFS) provides a more complete picture, offering information on both long-range crystalline order (from XRD) and the local atomic environment and electronic structure (from XAFS). rsc.orgnih.gov

In-situ quick-EXAFS (Extended X-ray Absorption Fine Structure) and XANES (X-ray Absorption Near Edge Structure) studies synchronized with PXRD have been performed on the iridium analogue. rsc.orgnih.gov These studies confirmed for the first time that ammine complexes like (NH₄)₂[Ir(NH₃)Cl₅] are key crystalline intermediates in the decomposition process. rsc.orgnih.gov The XAFS data provides details on the changes in the coordination sphere of the central metal atom, corroborating the ligand exchange proposed from the diffraction data. rsc.org

Mechanistic Pathways of Solid-State Degradation

The data from TGA, DTA, PXRD, and XAFS allows for the construction of a detailed mechanistic pathway for the solid-state degradation. The decomposition is not a simple breakdown but a series of sequential chemical reactions within the solid lattice.

For the analogous iridium compound, the mechanism in an inert atmosphere is understood as follows:

Dehydration: The process begins with the loss of water of crystallization to form the anhydrous salt. (NH₄)₃[IrCl₆]·H₂O(s) → (NH₄)₃IrCl₆ + H₂O(g)

Anderson-type Rearrangement: A solid-state rearrangement occurs where an ammonia ligand from an ammonium (B1175870) cation displaces a chloride ligand from the [IrCl₆]³⁻ anion. This forms a new intermediate complex and releases HCl gas. This step is a critical finding from the in-situ studies. rsc.org (NH₄)₃IrCl₆ → (NH₄)₂Ir(NH₃)Cl₅ + HCl(g)

Further Decomposition: The ammine-containing intermediate is less stable and decomposes further at higher temperatures. This involves more complex redox reactions between the ammonium cations and the chlorometallate anion, leading to the formation of metallic rhodium (or iridium), nitrogen gas, and additional HCl. researchgate.netrsc.org In some cases, other intermediates like (NH₄)[Ir(NH₃)₂Cl₄] have been proposed before the final reduction to the metal. rsc.orgnih.gov

This multi-step pathway, proven for the iridium analogue, highlights the complexity of solid-state reactions where intermediates can be formed and consumed within the crystal lattice.

Formation and Characterization of Intermediate Species

The thermal decomposition of ammonium hexachlororhodate(III) hydrate (B1144303), along with other ammonium hexachlorometalates, has been studied using techniques such as thermogravimetry, differential thermal analysis, mass spectrometry, and X-ray diffraction. researchgate.net During the heating of (NH₄)₃[RhCl₆]·H₂O, stable intermediate species are formed. researchgate.net

One key intermediate identified during the decomposition process is pentachloroamminerhodate(III), (NH₄)₂[Rh(NH₃)Cl₅]. researchgate.net This formation represents a ligand exchange where a chloride ligand is substituted by an ammonia molecule, which originates from the decomposition of the ammonium cation. nih.gov This type of intermediate has also been observed in the thermal decomposition of analogous iridium compounds, such as (NH₄)₃[IrCl₆]·H₂O, where (NH₄)₂[Ir(NH₃)Cl₅] is formed. nih.govrsc.orgresearchgate.net Further heating can lead to the formation of more complex ammine-containing intermediates before the final reduction to the metal. nih.govrsc.org In some related systems, amorphous intermediates have also been detected. researchgate.netrsc.org

The characterization of these intermediates is often performed in situ using advanced analytical techniques. For instance, X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can provide information about the local atomic structure and chemical state of the rhodium center during the decomposition. nih.govresearchgate.net

Table 1: Intermediates in the Thermal Decomposition of (NH₄)₃[RhCl₆]·H₂O and Related Compounds

| Initial Compound | Intermediate Species | Analytical Technique |

|---|---|---|

| (NH₄)₃[RhCl₆]·H₂O | (NH₄)₂[Rh(NH₃)Cl₅] | Thermogravimetry, DTA, Mass Spectrometry, XRD researchgate.net |

| (NH₄)₃[IrCl₆]·H₂O | (NH₄)₂[Ir(NH₃)Cl₅], (NH₄)[Ir(NH₃)₂Cl₄], [Ir(NH₃)₃Br₃] | Quick-EXAFS, Powder XRD nih.govrsc.orgresearchgate.net |

| (NH₄)₂[PdCl₆] | Precursor via ligand exchange (Cl⁻ → NH₃) | XANES nih.gov |

| (NH₄)₂[OsCl₆] | Amorphous {OsCl₄}x | ED-XAFS, Powder XRD researchgate.netrsc.org |

Internal Redox Reactions during Decomposition

The thermal decomposition of ammonium hexachlorometalates is characterized by internal redox reactions that occur at temperatures typically between 300 and 450 °C. researchgate.net In these reactions, the ammonium cation acts as a reducing agent, while the metal center is reduced.

During the decomposition of (NH₄)₃[RhCl₆], the release of nitrogen (N₂) and hydrogen chloride (HCl) gases is evidence of this internal redox process. researchgate.net The ammonium ion (NH₄⁺) is oxidized, while the rhodium(III) ion is reduced to metallic rhodium. This type of quasi-intramolecular redox reaction is a common feature in the thermal decomposition of compounds containing both a reducible metal cation and a reducible or oxidizable anion/cation component like ammonium. sci-hub.sebohrium.com

Hydrolytic Chemistry and Aqueous Solution Behavior

Ammonium hexachlororhodate(III) is slightly soluble in water. wikipedia.orgsamaterials.comsigmaaldrich.com Its behavior in aqueous solution is governed by hydrolysis and ligand exchange processes.

Studies on Partial Hydrolysis Reactions

In dilute aqueous solutions, ammonium hexachlororhodate(III) undergoes partial hydrolysis. This reaction involves the replacement of a chloride ligand by a water molecule from the solvent. wikipedia.org The resulting product is the aquapentachlororhodate(III) anion.

The reaction is represented as: (NH₄)₃[RhCl₆] + H₂O ⇌ (NH₄)₂[RhCl₅(H₂O)] + NH₄Cl wikipedia.org

This equilibrium demonstrates the lability of the chloride ligands in the hexachlororhodate(III) complex when in an aqueous environment. The extent of hydrolysis is dependent on factors such as concentration and temperature.

Aqueous Solution Stability and Ligand Exchange Processes

The stability of the [RhCl₆]³⁻ anion in aqueous solution is limited, and it is susceptible to ligand exchange reactions. wikipedia.orglibretexts.org Ligand exchange is a fundamental process for metal complexes in solution, where one ligand is substituted for another. nih.govmit.edu

In the case of [RhCl₆]³⁻, water molecules can replace chloride ions, as seen in the hydrolysis reaction. wikipedia.org Other potential ligands present in the solution can also compete for coordination sites on the rhodium center. The kinetics and thermodynamics of these ligand exchange processes can be studied using various techniques, including UV-visible spectroscopy and mass spectrometry, to understand the speciation of the rhodium complexes in solution. nih.gov The rate of these exchange reactions can be influenced by several factors, including the nature of the entering ligand, the solvent, and the charge of the complex. libretexts.orgnih.gov For instance, the replacement of aqua ligands by chloride ions is a reversible process often driven by the concentration of chloride ions in the solution. libretexts.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Ammonium hexachlororhodate(III) hydrate | (NH₄)₃[RhCl₆]·H₂O |

| Ammonium hexachlororhodate(III) | (NH₄)₃[RhCl₆] |

| Rhodium trichloride (B1173362) | RhCl₃ |

| Ammonium chloride | NH₄Cl |

| Diammonium pentachloroamminerhodate(III) | (NH₄)₂[Rh(NH₃)Cl₅] |

| Triammonium hexachloroiridate(III) monohydrate | (NH₄)₃[IrCl₆]·H₂O |

| Diammonium pentachloroammineiridate(III) | (NH₄)₂[Ir(NH₃)Cl₅] |

| Ammonium tetrachloro(diammine)iridate(III) | (NH₄)[Ir(NH₃)₂Cl₄] |

| Triamminetribromoiridium(III) | [Ir(NH₃)₃Br₃] |

| Ammonium hexachloropalladate(IV) | (NH₄)₂[PdCl₆] |

| Ammonium hexachloroosmate(IV) | (NH₄)₂[OsCl₆] |

| Diammonium aquapentachlororhodate(III) | (NH₄)₂[RhCl₅(H₂O)] |

| Nitrogen | N₂ |

| Hydrogen chloride | HCl |

| Ammonia | NH₃ |

| Water | H₂O |

| Rhodium | Rh |

| Iridium | Ir |

| Palladium | Pd |

| Osmium | Os |

| Hexaaquacobalt(II) ion | [Co(H₂O)₆]²⁺ |

| Tetrachlorocobaltate(II) ion | [CoCl₄]²⁻ |

Coordination Chemistry Principles and Electronic Structure Theory

Theoretical Frameworks for Rhodium(III) Complexes

The electronic structure and properties of rhodium(III) complexes, such as the hexachlororhodate(III) anion, are effectively described by a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. These models provide a framework for understanding the bonding, spectra, and magnetic behavior of such coordination compounds.

Application of Ligand Field Theory to [RhCl₆]³⁻

Ligand Field Theory, an extension of crystal field theory, describes the interaction between the metal d-orbitals and the ligand orbitals. In the octahedral [RhCl₆]³⁻ anion, the central rhodium(III) ion is surrounded by six chloride ligands. This arrangement causes the degenerate d-orbitals of the rhodium ion to split into two distinct energy levels: a lower-energy, triply degenerate set called t₂g (d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate set called e_g (d_z², d_x²-y²). libretexts.org

The energy separation between these levels is denoted as the ligand field splitting parameter, Δo (or 10Dq). For the [RhCl₆]³⁻ complex, the value of Δo has been reported to be approximately 243 kJ/mol. doubtnut.com Rhodium(III) is a second-row transition metal ion with a d⁶ electron configuration. The distribution of these six electrons into the t₂g and e_g orbitals depends on the balance between Δo and the spin-pairing energy (P). For 4d transition metals, Δo is generally larger than for their 3d counterparts, and it is almost always greater than the energy required to pair electrons.

Given the substantial magnitude of Δo for [RhCl₆]³⁻, the electrons preferentially fill the lower-energy t₂g orbitals completely before occupying the higher-energy e_g orbitals. This results in a low-spin electron configuration of t₂g⁶ e_g⁰. With all electrons paired in the t₂g orbitals, the complex is diamagnetic, meaning it has no unpaired electrons and is not attracted to a magnetic field.

Molecular Orbital Theory and Electronic Transitions

Molecular Orbital (MO) theory provides a more comprehensive picture of bonding by considering the formation of molecular orbitals from the overlap of metal and ligand atomic orbitals. wikipedia.org For an octahedral complex like [RhCl₆]³⁻, the rhodium 4d, 5s, and 5p orbitals combine with symmetry-adapted linear combinations (SALCs) of the chloride 3p orbitals.

This combination generates bonding, non-bonding, and antibonding molecular orbitals.

Bonding MOs: These are primarily ligand in character and are lower in energy.

Non-bonding and Antibonding MOs: The crucial frontier orbitals for understanding the complex's properties are the non-bonding t₂g orbitals and the antibonding e_g* orbitals. The t₂g orbitals are essentially the non-bonding d-orbitals of the rhodium ion, while the e_g* orbitals result from the antibonding interaction between the metal e_g orbitals and the ligand σ-orbitals. libretexts.org The energy gap between the t₂g and e_g* orbitals in the MO diagram is equivalent to Δo from Ligand Field Theory. huntresearchgroup.org.uk

The electron configuration for the d⁶ [RhCl₆]³⁻ ion in MO terms is (t₂g)⁶(e_g*)⁰. chegg.com Electronic transitions can occur when the complex absorbs light, promoting an electron to a higher energy orbital. Two primary types of transitions are relevant:

d-d Transitions: These involve the excitation of an electron from the filled t₂g orbitals to the empty e_g* orbitals. These transitions are formally Laporte-forbidden (as they occur between orbitals of the same parity, g → g) and are therefore typically weak. huntresearchgroup.org.uk The energy required for this transition corresponds directly to Δo.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These are typically more intense than d-d transitions and involve the excitation of an electron from the chloride ligand orbitals to the empty e_g* orbitals of the rhodium ion. These transitions are more common when the metal is in a high oxidation state and the ligands are easily oxidized, as is the case for Rh(III) with chloride ligands.

Investigations into Magnetic Properties and Spin Dynamics

The magnetic properties of ammonium (B1175870) hexachlororhodate(III) hydrate (B1144303) are a direct consequence of the electronic configuration of the [RhCl₆]³⁻ anion.

Spin Crossover Phenomena Research

Spin crossover (SCO) is a phenomenon where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state under the influence of external stimuli like temperature or pressure. wikipedia.orgnumberanalytics.com This behavior is most frequently observed in first-row (3d) transition metal complexes, particularly those with d⁴ to d⁷ configurations, where the ligand field splitting energy (Δ) and the spin-pairing energy (P) are of comparable magnitude. libretexts.org

For second-row (4d) transition metal complexes like those of Rh(III), the ligand field splitting is inherently larger. rsc.org This significantly favors the low-spin state. In the case of [RhCl₆]³⁻, the large Δo value decisively favors the paired t₂g⁶ configuration. Consequently, ammonium hexachlororhodate(III) hydrate is not expected to exhibit spin crossover behavior and remains in its diamagnetic, low-spin state under typical conditions. Research indicates that 4d complexes show a much greater bias for the low-spin state and are less sensitive to changes in their coordination environment that might otherwise induce spin crossover in 3d analogues. rsc.org

Antiferromagnetic Coupling and Spin Density Distribution

Antiferromagnetic coupling is a magnetic phenomenon where the magnetic moments of unpaired electrons on adjacent atoms or ions align in an antiparallel fashion at low temperatures. dalalinstitute.com This type of interaction requires the presence of paramagnetic centers (i.e., atoms with unpaired electrons) that are close enough to interact, often through a bridging ligand in a mechanism called superexchange. dalalinstitute.comresearchgate.net

As established by Ligand Field Theory, the [RhCl₆]³⁻ complex is a low-spin d⁶ system with a t₂g⁶ electronic configuration. This means there are no unpaired electrons (S=0), and the complex is diamagnetic. fizika.si The absence of unpaired electrons fundamentally precludes the possibility of magnetic ordering phenomena such as antiferromagnetic or ferromagnetic coupling between adjacent [RhCl₆]³⁻ ions in the crystal lattice. Therefore, significant antiferromagnetic coupling is not a feature of this compound.

Comparative Electronic Structure Analysis with Related Hexahalometallates

The electronic properties of [RhCl₆]³⁻ can be better understood by comparing it with its analogues in the same group, specifically the 3d cobalt(III) and 5d iridium(III) hexachloride complexes. The dominant trend within a group of transition metals is the increase in the ligand field splitting parameter (Δo) with increasing principal quantum number.

General Trend for Δo: Co(III) < Rh(III) < Ir(III)

This trend is due to the more diffuse nature and greater spatial extent of the 4d and 5d orbitals compared to the 3d orbitals, leading to stronger overlap with ligand orbitals.

| Feature | [CoCl₆]³⁻ (3d⁶) | [RhCl₆]³⁻ (4d⁶) | [IrCl₆]³⁻ (5d⁶) |

| Metal Ion | Co³⁺ | Rh³⁺ | Ir³⁺ |

| Δo (approx.) | ~13,100 cm⁻¹ | ~20,400 cm⁻¹ (243 kJ/mol) doubtnut.com | ~25,000 cm⁻¹ |

| Spin State | Low-spin (t₂g⁶) | Low-spin (t₂g⁶) | Low-spin (t₂g⁶) |

| Magnetic Behavior | Diamagnetic | Diamagnetic | Diamagnetic |

| d-d Transition Energy | Lowest | Intermediate | Highest |

| Tendency for Oxidation | Co(III) is strongly oxidizing | Rh(III) is stable | Ir(III) is stable |

Data for Co(III) and Ir(III) are typical values for comparison.

Analysis:

All three complexes are low-spin d⁶ and therefore diamagnetic. While [CoCl₆]³⁻ is low-spin, the smaller Δo for 3d metals means that high-spin Co(III) complexes exist with weaker field ligands. For Rh(III) and Ir(III), the significantly larger Δo values mean they form low-spin complexes almost exclusively.

The energy required for a d-d electronic transition (t₂g → e_g*) increases down the group, following the trend in Δo. This would shift the corresponding absorption bands to higher energies (shorter wavelengths) from cobalt to rhodium to iridium.

The stability of the +3 oxidation state increases down the group. Co(III) is a potent oxidizing agent, readily being reduced to Co(II). In contrast, Rh(III) and Ir(III) are the most common and stable oxidation states for these metals. nih.gov

Catalytic Efficacy and Reaction Mechanism Elucidation

Homogeneous Catalysis Mediated by Ammonium (B1175870) Hexachlororhodate(III) Hydrate (B1144303)

Ammonium hexachlororhodate(III) hydrate is commercially available and is suggested by suppliers for use in homogeneous catalysis, particularly in hydrogenation and hydroformylation reactions. thermofisher.comscribd.comabconline.dechemie-brunschwig.ch However, detailed scholarly articles and research data specifying its direct catalytic activity, including reaction mechanisms and efficacy under various conditions, are sparse. It is often utilized as a precursor to generate the active catalytic species.

Hydrogenation of Unsaturated Organic Substrates

Hydroformylation Reactions

Similar to hydrogenation, this compound is listed as a potential component for hydroformylation catalysis. scribd.com This reaction involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. However, specific studies employing this compound directly as the catalyst are not extensively reported. It more frequently serves as a starting material for creating active hydroformylation catalysts. thermofisher.com

Electrocatalytic Processes

There is a significant lack of available research and data concerning the direct application of this compound in electrocatalytic processes.

Applications in Fuel Cells and Electrochemical Sensors

No specific research findings were identified that detail the application of this compound in fuel cells or electrochemical sensors. While rhodium itself is a component in some electrocatalysts, the use of this particular hydrated ammonium salt is not documented in the available literature.

Electron Transfer Mechanisms at Electrode Interfaces

Detailed studies on the electron transfer mechanisms of this compound at electrode interfaces are not present in the surveyed scientific literature.

Precursor Role in Heterogeneous Catalyst Formation

The primary documented role of this compound in catalysis is as a precursor for the preparation of heterogeneous catalysts. thermofisher.comscribd.com These supported catalysts are utilized in a variety of chemical transformations. For instance, it can be used to prepare rhodium nanoparticles supported on materials like multi-walled carbon nanotubes. mdpi.com The general process involves the impregnation of a support material with a solution of the rhodium precursor, followed by reduction to form metallic rhodium nanoparticles dispersed on the support surface. The properties of the final heterogeneous catalyst, such as particle size and dispersion, are influenced by the precursor, the support, and the preparation method.

In Situ Generation of Active Rhodium Species

The transformation of the stable rhodium(III) complex into a catalytically active form, typically rhodium(0) nanoparticles or other reduced rhodium species, is a critical step. This is often achieved in situ through thermal decomposition. While direct studies on the thermal decomposition of this compound are not extensively detailed in the provided search results, significant insights can be drawn from analogous compounds like ammonium hexachloroiridate(III) hydrate, (NH₄)₃[IrCl₆]·H₂O. rsc.orgnih.gov

Thermal decomposition of these complex salts in inert or reducing atmospheres leads to the stepwise removal of water, ammonia (B1221849), and chlorine ligands, ultimately resulting in the formation of metallic nanoparticles. For the analogous iridium compound, the decomposition proceeds through the formation of intermediate ammine complexes. rsc.orgnih.gov A similar pathway is anticipated for this compound.

A proposed pathway for the thermal decomposition of the analogous (NH₄)₃[IrCl₆]·H₂O in an inert atmosphere involves the following steps, which may be analogous for the rhodium compound:

Dehydration: (NH₄)₃[RhCl₆]·H₂O → (NH₄)₃[RhCl₆] + H₂O

Formation of ammine complexes: (NH₄)₃[RhCl₆] → (NH₄)₂[Rh(NH₃)Cl₅] + HCl

Further decomposition to metallic rhodium. rsc.orgnih.gov

The generation of rhodium(0) nanoparticles via chemical reduction from rhodium metallic salts is a common method for preparing catalysts. researchgate.net These nanoparticles, once formed, present a high surface area of active sites for catalysis.

| Decomposition Step | Reactant | Product(s) | Atmosphere | Reference |

|---|---|---|---|---|

| 1 | (NH₄)₃[IrCl₆]·H₂O | (NH₄)₃[IrCl₆] + H₂O | Inert | rsc.orgnih.gov |

| 2 | (NH₄)₃[IrCl₆] | (NH₄)₂[Ir(NH₃)Cl₅] + HCl | Inert | rsc.orgnih.gov |

| 3 | (NH₄)₂[Ir(NH₃)Cl₅] | Metallic Iridium | Inert | rsc.orgnih.gov |

This table illustrates the proposed thermal decomposition pathway for the analogous iridium compound, which provides insight into the potential in situ generation of active rhodium species from this compound.

Surface Science Aspects of Catalysis

The catalytic activity of rhodium nanoparticles derived from precursors like this compound is intrinsically linked to their surface characteristics. Techniques such as FT-IR spectroscopy of adsorbed probe molecules (e.g., CO) and Transmission Electron Microscopy (TEM) are employed to characterize these surfaces. researchgate.net

Studies on supported rhodium nanoparticles reveal that the particle size and the nature of the support material significantly influence the types of active sites present on the surface. For instance, the growth of rhodium crystals can favor the formation of bridged CO species and linear monocarbonyl species over gem-dicarbonyl species. researchgate.net The interaction between the rhodium particles and the support can also affect the electronic properties and, consequently, the catalytic performance.

Mechanistic Investigations of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is fundamental to optimizing reaction conditions and catalyst design. For rhodium-catalyzed reactions, this involves identifying key intermediates and studying the kinetics of the reaction.

Identification of Catalytic Intermediates

In rhodium-catalyzed reactions, intermediates can be elusive and transient. However, techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to monitor reactions in real-time. researchgate.netuvic.ca In the hydrogenation of alkynes catalyzed by Wilkinson's catalyst, for example, rhodium-containing intermediates were not observed, which is consistent with a mechanism where the initial dissociation of a ligand is the key step. researchgate.net

For other rhodium catalyst systems, especially those involving N-heterocyclic carbene (NHC) ligands, various rhodium(I) and rhodium(III) intermediates have been identified or proposed. researchgate.net The reaction of rhodium complexes with reactants like H₂ and CO can lead to the formation of dihydride and dicarbonyl species, respectively. researchgate.net The specific intermediates formed will depend on the ligands attached to the rhodium center, which are in turn influenced by the initial precursor, such as this compound, and the reaction conditions.

Kinetic Studies and Reaction Rate Enhancement

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. In the context of rhodium catalysis, the hydrogenation of alkynes has been a subject of detailed kinetic analysis. researchgate.netuvic.caresearchgate.net

For instance, in the hydrogenation of a charge-tagged alkyne with a cationic rhodium catalyst, the reaction was found to be first order in both the catalyst and hydrogen. uvic.ca A significant finding was that the hydrogenation of the alkyne was approximately 40 times faster than the subsequent hydrogenation of the corresponding alkene, leading to high selectivity for the partial hydrogenation product. uvic.ca This is a marked improvement over Wilkinson's catalyst, where the rate of alkyne hydrogenation is only about three times faster than that of the alkene. researchgate.netuvic.ca

| Catalyst System | Substrate | Reaction Order (Catalyst) | Reaction Order (Hydrogen) | Relative Rate (Alkyne vs. Alkene) | Reference |

|---|---|---|---|---|---|

| Cationic Rhodium Complex | Charge-tagged Alkyne | 1 | 1 | ~40 | uvic.ca |

| Wilkinson's Catalyst (Rh(PPh₃)₃Cl) | Charge-tagged Alkyne | - | - | ~3 | researchgate.netuvic.ca |

| Rh/Silica (B1680970) | Phenylacetylene (B144264) | - | - | - | researchgate.net |

This table presents a comparison of kinetic data for different rhodium catalyst systems in alkyne hydrogenation, illustrating the impact of the catalyst structure on reaction rates and selectivity.

The rate-determining step in these catalytic cycles can vary. For the cationic rhodium catalyst, the oxidative addition of hydrogen to the substrate-bound complex was proposed as the turnover-limiting step. uvic.ca In contrast, for Wilkinson's catalyst, the dissociation of a triphenylphosphine (B44618) ligand is considered the key step. researchgate.netuvic.ca

Enhancements in reaction rates can be achieved by modifying the catalyst structure or the reaction environment. For example, in the hydrogenation of phenylacetylene over a Rh/silica catalyst, competitive hydrogenation with styrene (B11656) was found to increase the selectivity towards ethylbenzene, suggesting a change in the surface hydrogen dynamics. researchgate.net

Materials Science Applications and Nanomaterial Engineering

Rhodium Nanoparticle Synthesis and Properties

Rhodium nanoparticles (RhNPs) are at the forefront of nanomaterial research due to their exceptional catalytic and physicochemical properties. The synthesis method and the resulting nanoparticle characteristics are intrinsically linked, with the precursor playing a pivotal role.

Ammonium (B1175870) hexachlororhodate(III) hydrate (B1144303), with the chemical formula (NH₄)₃[RhCl₆]·H₂O, is a water-soluble compound used as an intermediate and precursor in the synthesis of rhodium-containing materials. thermofisher.comwikipedia.orgamericanelements.com It can be synthesized by evaporating a solution containing rhodium trichloride (B1173362) and an excess of ammonium chloride. wikipedia.orgnih.gov While many wet-chemistry methods for RhNP synthesis cite rhodium(III) chloride (RhCl₃) or sodium hexachlororhodate(III) (Na₃RhCl₆) as the precursor, ammonium hexachlororhodate(III) hydrate is also utilized as a starting material for creating metallic nanoparticles. thermofisher.comnih.gov

A prevalent and versatile method for synthesizing RhNPs from such precursors is the polyol process. In this approach, a rhodium salt is reduced in a liquid polyol, such as ethylene (B1197577) glycol, which acts as both the solvent and the reducing agent at elevated temperatures. nih.govmdpi.com A capping agent or stabilizer, most commonly poly(vinylpyrrolidone) (PVP), is essential to control the growth and prevent the aggregation of the nanoparticles. nih.gov

The general procedure involves:

Dissolving this compound and a stabilizing agent like PVP in ethylene glycol. nih.govberkeley.edu

Heating the solution to a specific temperature (e.g., 85-115°C) to initiate the nucleation and growth of the nanoparticles. mdpi.com

Maintaining the temperature for a set duration to allow the particles to form with the desired size and morphology. nih.gov

Cooling the reaction and separating the synthesized nanoparticles by centrifugation, followed by washing to remove residual reactants. mdpi.comberkeley.edu

By carefully controlling reaction parameters such as temperature, precursor concentration, and the type of capping agents, researchers can tune the final size and shape of the RhNPs, producing structures like nanocubes, multipods, or spheres. nih.govmdpi.com This morphological control is crucial as the nanoparticle's shape and size significantly influence its subsequent catalytic and electronic properties. nih.govsciltp.com

Rhodium nanoparticles are renowned for their high catalytic activity across a broad spectrum of chemical reactions, a property attributed to their high surface-area-to-volume ratio and unique electronic structure. nih.govresearchgate.net The catalytic performance, including activity and selectivity, is highly dependent on the size and shape of the nanocrystals. nih.govsciltp.com For instance, studies have shown that smaller RhNPs (e.g., 1.6 nm) exhibit a higher turnover frequency in the hydroformylation of styrene (B11656) compared to larger particles (e.g., 6.4 nm). sciltp.com

RhNPs stabilized by various agents have demonstrated effectiveness in numerous catalytic applications. nih.govresearchgate.net Chiral ammonium-capped rhodium nanoparticles have been evaluated for asymmetric hydrogenation reactions in water, showing notable kinetic properties. researchgate.net Supported RhNPs, for example on nitrogen-doped carbon, are highly active for the hydrolysis of ammonia (B1221849) borane (B79455), a key reaction for chemical hydrogen storage. researchgate.net

Key Catalytic Applications of Rhodium Nanoparticles

| Reaction Type | Description | Reference |

|---|---|---|

| Hydrogenation | Reduction of functional groups such as olefins, arenes (aromatic rings), and carbonyl compounds. | nih.govresearchgate.net |

| Hydroformylation | The addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. | nih.govsciltp.com |

| CO Oxidation | Conversion of carbon monoxide to carbon dioxide, important in automotive catalytic converters. | nih.gov |

| NO Reduction | Reduction of nitric oxide, another key reaction in exhaust gas treatment. | nih.gov |

| Ammonia Borane Hydrolysis | Catalytic decomposition of ammonia borane to produce hydrogen gas. | researchgate.net |

| Electro-oxidation | Catalyzing oxidation reactions in electrochemical cells, such as the ethanol (B145695) oxidation reaction for fuel cells. | nih.govnih.gov |

The long-term stability and durability of nanostructured materials are critical for their practical application. Rhodium as a bulk metal is exceptionally stable, with strong resistance to heat and corrosion from acids and bases. nih.gov This intrinsic stability extends to its nanostructured forms, although nanoparticles face unique challenges such as aggregation.

The primary strategy to ensure the stability of RhNPs is the use of capping agents or stabilizers like PVP, which adsorb to the nanoparticle surface and prevent them from clumping together. nih.govmdpi.com Another advanced approach is the creation of core-shell nanostructures. For example, rhodium shells grown on ruthenium cores (Ru@Rh) have demonstrated high thermal stability, withstanding temperatures up to 400°C and maintaining their phase and morphology even after undergoing electrochemical measurements. nih.gov

Furthermore, immobilizing nanoparticles on a solid support material, such as nitrogen-doped carbon or silica (B1680970), not only prevents aggregation but also facilitates catalyst recovery and reuse over multiple cycles. sciltp.comresearchgate.net This support can enhance catalytic activity and durability by promoting good dispersion of the nanoparticles. researchgate.net

Applications in Thin Film Deposition

Rhodium-based thin films are crucial in various technological fields, particularly in electronics and optics, due to their high conductivity, reflectivity, and resistance to wear and corrosion. thermofisher.com

Conductive thin films of metallic rhodium can be fabricated using several deposition techniques, which fall into the categories of physical and chemical deposition. researchgate.net These methods allow for the creation of thin, uniform layers of rhodium on various substrates.

Common fabrication techniques include:

Magnetron Sputtering: A physical vapor deposition (PVD) method where a rhodium target is bombarded with ions, causing rhodium atoms to be ejected and deposited onto a substrate. This technique is used to create films with high reflectivity and stability.

Chemical Vapor Deposition (CVD): In this method, a volatile rhodium precursor compound is introduced into a reaction chamber where it decomposes on a heated substrate, leaving a thin film of metallic rhodium. Aerosol-assisted CVD (AACVD) is a variant that can produce films with hierarchical, flower-like morphologies. researchgate.net

Atomic Layer Deposition (ALD): A subtype of CVD that allows for exceptional control over film thickness, down to the atomic level. It involves sequential, self-limiting surface reactions. Pure metallic rhodium films have been successfully deposited using ALD at temperatures between 200 and 220°C. sciltp.com

The electrical resistivity of these films can be higher than that of bulk rhodium, influenced by factors like increased electron scattering at grain boundaries within the film's microstructure. sciltp.com

Comparison of Rhodium Thin Film Deposition Techniques

| Deposition Technique | Method Type | Key Advantages | Reference |

|---|---|---|---|

| Magnetron Sputtering | Physical Vapor Deposition (PVD) | Produces stable films with high reflectivity. | researchgate.net |

| Aerosol-Assisted CVD (AACVD) | Chemical Vapor Deposition (CVD) | Can create films with unique hierarchical nanostructures. | researchgate.net |

| Atomic Layer Deposition (ALD) | Chemical Vapor Deposition (CVD) | Precise, atomic-level control over film thickness; produces pure metallic films. | sciltp.com |

The unique properties of rhodium thin films make them highly valuable in a range of electronic and optical devices. thermofisher.com Their high reflectivity across the UV-visible spectrum, combined with durability, makes them ideal for high-performance optical components such as mirrors and sensors. thermofisher.com

In electronics, the excellent electrical conductivity and high resistance to oxidation and corrosion ensure the reliability of electrical contacts, connectors, and sensors, especially those operating in harsh environments. thermofisher.com The burgeoning field of quantum computing is also exploring rhodium for its potential to act as a stable and efficient connector in quantum circuits, enhancing the performance of quantum bits (qubits). researchgate.net Furthermore, rhodium's ability to function as a sensor for minute changes in temperature or electromagnetic fields makes it a candidate material for next-generation sensors in demanding applications like space exploration. researchgate.net Rhodium oxide thin films are also being developed for specialized biomedical applications, including implantable neural interfaces. researchgate.net

Functionalization of Advanced Materials

The compound this compound serves as a significant precursor in the realm of materials science, particularly in the functionalization of advanced materials to create novel systems with enhanced properties. Its primary role is in the synthesis of rhodium (Rh) nanoparticles, which can then be anchored onto various substrates, including carbon nanotubes and integrated into complex hybrid systems.

Incorporation into Multi-Walled Carbon Nanotubes (MWCNT)

This compound is utilized as a precursor for the functionalization of Multi-Walled Carbon Nanotubes (MWCNTs) with metallic nanoparticles. This process is crucial for developing advanced catalytic and electronic materials. The incorporation is typically achieved through the reduction of the rhodium salt to form rhodium nanoparticles, which then adhere to the surface of the MWCNTs.

The functionalization process often involves pretreating the MWCNTs to create defect sites or introduce functional groups on their surface. Acid treatments, for instance, can introduce carboxylic groups that act as anchoring points for the rhodium nanoparticles. researchgate.net The thermal decomposition of this compound in the presence of MWCNTs can lead to the in-situ formation and deposition of rhodium nanoparticles on the nanotube surfaces. The interaction between the rhodium precursor and the carbon support is critical for achieving a uniform dispersion and strong adhesion of the nanoparticles, which are key factors for the catalytic activity and stability of the resulting hybrid material.

While direct studies detailing the specific use of this compound for MWCNT functionalization are not extensively documented in publicly available research, the methodologies can be inferred from studies using similar rhodium precursors like rhodium(III) chloride. These processes generally involve the reduction of the Rh(III) species in a solvent, often in the presence of a stabilizing agent to control nanoparticle size and prevent agglomeration, before or during the introduction of the MWCNT support.

Table 1: Methods for Functionalizing MWCNTs with Rhodium Nanoparticles This table is generated based on general knowledge of nanoparticle synthesis and functionalization of carbon nanotubes and does not represent data from a single, specific study on this compound.

| Method | Description | Precursor Example | Key Parameters |

| In-situ Reduction | The rhodium precursor is reduced in the presence of MWCNTs, leading to the direct formation and deposition of Rh nanoparticles on the nanotube surface. | Rhodium(III) chloride | Reducing agent, temperature, solvent, precursor concentration. |